

An In-depth Technical Guide to 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1347633

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This technical guide provides a comprehensive overview of **5-Chloro-2-ethoxybenzaldehyde**, a significant chemical intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines its chemical properties, a detailed protocol for its synthesis, and a visual representation of the synthetic workflow, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Information

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **5-Chloro-2-ethoxybenzaldehyde**.^{[1][2]} It is classified as a benzaldehyde derivative, characterized by a chlorine atom at the fifth position and an ethoxy group at the second position of the benzene ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **5-Chloro-2-ethoxybenzaldehyde**. This data is essential for its handling, application in synthetic procedures, and for analytical characterization.

Property	Value	Source(s)
IUPAC Name	5-chloro-2-ethoxybenzaldehyde	[1][2]
CAS Number	27682-64-0	[1][2][3]
Molecular Formula	C ₉ H ₉ ClO ₂	[2][3]
Molecular Weight	184.62 g/mol	[3]
Appearance	Solid	[1]
Melting Point	66-67 °C	[4]
Boiling Point	279.1 °C at 760 mmHg	[4]
Density	1.202 g/cm ³	[4]
Flash Point	120.6 °C	[4]
Vapor Pressure	0.0041 mmHg at 25°C	[4]
Purity	≥98%	[1]
Storage Temperature	2-8 °C in an inert atmosphere	[1]

Synthesis of 5-Chloro-2-ethoxybenzaldehyde

The synthesis of **5-Chloro-2-ethoxybenzaldehyde** is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the starting material is 5-chlorosalicylaldehyde, which is deprotonated to form a phenoxide ion that subsequently reacts with an ethyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of **5-Chloro-2-ethoxybenzaldehyde** from 5-chlorosalicylaldehyde and ethyl iodide.

Materials:

- 5-chlorosalicylaldehyde

- Anhydrous potassium carbonate (K_2CO_3)
- Ethyl iodide ($\text{C}_2\text{H}_5\text{I}$)
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

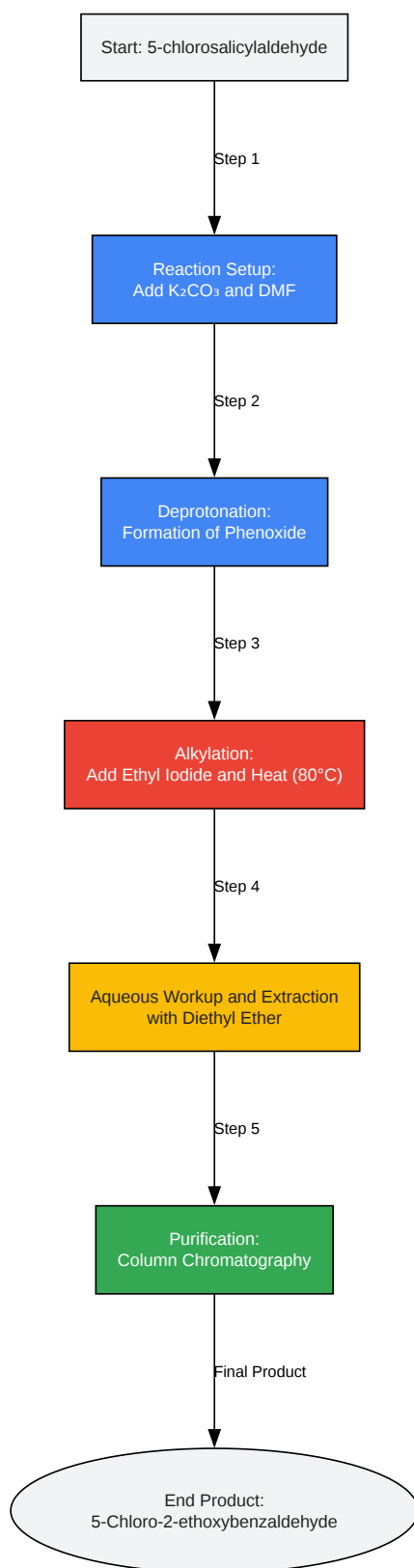
Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer, add 5-chlorosalicylaldehyde (1.0 equivalent).
- **Addition of Base and Solvent:** Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous dimethylformamide (approximately 10 mL per gram of 5-chlorosalicylaldehyde).
- **Formation of Phenoxide:** Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the phenolic hydroxyl group.
- **Addition of Ethylating Agent:** Add ethyl iodide (1.2 equivalents) dropwise to the suspension.
- **Reaction:** Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure **5-Chloro-2-ethoxybenzaldehyde**.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process for **5-Chloro-2-ethoxybenzaldehyde**.



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Synthesis workflow for **5-Chloro-2-ethoxybenzaldehyde**.

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Phone: (601) 213-4426

Email: info@benchchem.com